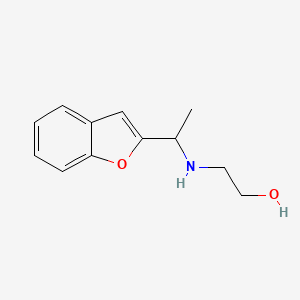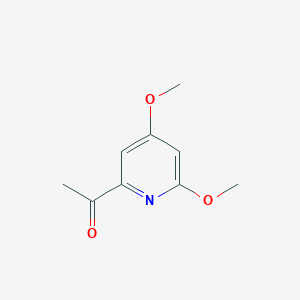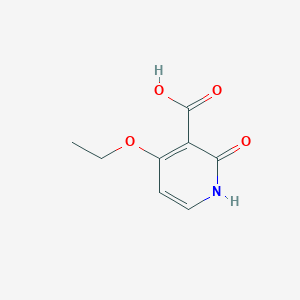
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is a complex organic compound featuring an indole core substituted with tert-butyl and iodine groups The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate typically involves multiple stepsThe tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid like sulfuric acid . The iodination of the indole core can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield various substituted indoles .
Applications De Recherche Scientifique
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate involves its interaction with molecular targets through its indole core and substituents. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 5-bromonicotinate: Similar in structure but contains a bromine atom instead of iodine.
tert-Butyl carbamate: Contains a tert-butyl group but differs in its core structure.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains tert-butyl groups but has a different core structure.
Uniqueness
tert-Butyl 5-(tert-butyl)-3-iodo-1H-indole-1-carboxylate is unique due to the combination of its indole core, tert-butyl groups, and iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C17H22INO2 |
|---|---|
Poids moléculaire |
399.27 g/mol |
Nom IUPAC |
tert-butyl 5-tert-butyl-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C17H22INO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
Clé InChI |
WKBYRVUKKGHUEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2I)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)

![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)








![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)
